molecular formula C19H32 B3052782 6-Phenyltridecane CAS No. 4534-49-0

6-Phenyltridecane

Cat. No.: B3052782
CAS No.: 4534-49-0
M. Wt: 260.5 g/mol
InChI Key: OTSYFFDVDLHIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenyltridecane is an organic compound with the molecular formula C19H32. It is a type of alkylbenzene, specifically a phenyl-substituted tridecane. This compound is characterized by a phenyl group attached to the sixth carbon of a tridecane chain. It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyltridecane typically involves the Friedel-Crafts alkylation reaction. This process includes the reaction of benzene with 1-chlorotridecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyltridecane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenyltridecanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation of this compound can lead to the formation of fully saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Phenyltridecanoic acid.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated phenyltridecane derivatives.

Scientific Research Applications

6-Phenyltridecane has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in the study of alkylbenzene behavior and reactions.

    Biology: Research on its biological activity and potential as a bioactive compound.

    Medicine: Investigation of its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 6-Phenyltridecane involves its interaction with various molecular targets. The phenyl group can participate in π-π interactions, while the alkyl chain can engage in hydrophobic interactions. These properties make it a versatile compound in binding studies and molecular modeling.

Comparison with Similar Compounds

  • 1-Phenyltridecane
  • 2-Phenyltridecane
  • 3-Phenyltridecane
  • 4-Phenyltridecane
  • 5-Phenyltridecane

Comparison: 6-Phenyltridecane is unique due to the position of the phenyl group on the sixth carbon, which influences its chemical reactivity and physical properties. Compared to other phenyltridecane isomers, it may exhibit different boiling points, solubility, and reactivity patterns.

Properties

IUPAC Name

tridecan-6-ylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32/c1-3-5-7-8-11-15-18(14-10-6-4-2)19-16-12-9-13-17-19/h9,12-13,16-18H,3-8,10-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSYFFDVDLHIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCC)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875203
Record name BENZENE, (1-PENTYLOCTYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4534-49-0
Record name Tridecane, 6-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZENE, (1-PENTYLOCTYL)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30875203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6-Phenyltridecane
Reactant of Route 2
Reactant of Route 2
6-Phenyltridecane
Reactant of Route 3
Reactant of Route 3
6-Phenyltridecane
Reactant of Route 4
Reactant of Route 4
6-Phenyltridecane
Reactant of Route 5
6-Phenyltridecane
Reactant of Route 6
6-Phenyltridecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.